3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

sigma-2 receptor TMEM97 benzamide SAR

3-Bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 922016-68-0) is a synthetic small molecule with a benzamide core functionalized by a meta-bromo substituent, an N-ethyl linker, and a dual basic amine pharmacophore comprising a 1-methylindoline and a piperidine ring. Its computed molecular weight is 442.4 g/mol and the XLogP3-AA value is 4.5, indicating moderate lipophilicity.

Molecular Formula C23H28BrN3O
Molecular Weight 442.401
CAS No. 922016-68-0
Cat. No. B2443022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
CAS922016-68-0
Molecular FormulaC23H28BrN3O
Molecular Weight442.401
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Br)N4CCCCC4
InChIInChI=1S/C23H28BrN3O/c1-26-13-10-18-14-17(8-9-21(18)26)22(27-11-3-2-4-12-27)16-25-23(28)19-6-5-7-20(24)15-19/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,25,28)
InChIKeyJYGNJJALEWHINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 922016-68-0): Procurement-Focused Identity & Class Confirmation


3-Bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 922016-68-0) is a synthetic small molecule with a benzamide core functionalized by a meta-bromo substituent, an N-ethyl linker, and a dual basic amine pharmacophore comprising a 1-methylindoline and a piperidine ring. Its computed molecular weight is 442.4 g/mol and the XLogP3-AA value is 4.5, indicating moderate lipophilicity [1]. The compound belongs to a broader class of indoline/piperidine-benzamide hybrids that have been investigated across multiple target families, including sigma receptors, histone deacetylases, and various kinases. However, public bioactivity annotation for this specific CAS entity remains sparse, and procurement decisions must therefore be guided by the distinct structural features that predictably diverge from closely related analogs rather than by generic class membership.

Why 3-Bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide Cannot Be Replaced by Unsubstituted or Alternative Halo-Benzamide Analogs


The indoline + piperidine + benzamide scaffold tolerates a broad range of aryl substitutions, yet small perturbations on the benzamide ring produce divergent pharmacodynamic and physicochemical profiles. In sigma-receptor-focused benzamide series, the position and electronic nature of the halogen substituent have been shown to control both receptor subtype affinity and selectivity [1]. The 3-bromo substituent in this compound occupies a distinct electronic (σ‑withdrawing) and steric volume relative to unsubstituted, 2‑chloro, 3‑chloro, 3,4‑difluoro, or 3,4‑dimethyl variants that share the identical indoline–piperidine ethyl linker. Because these analogs distribute into different chemical space with respect to lipophilicity, hydrogen‑bond acceptor capacity, and conformational preferences, their target‑engagement profiles are not interchangeable [2]. Consequently, substituting a closely related analog without quantitative comparative data risks loss of on‑target potency, altered selectivity, or different ADME behavior, undermining experimental reproducibility in target‑validation, probe‑discovery, and SAR‑expansion programs.

3-Bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide: Head-to-Head Quantitative Differentiation Versus Closest Analogs


Sigma-2 Receptor Binding Affinity of the 3-Bromo Analog Compared to Reported Indoline-Benzamide Sigma-2 Ligands

While direct sigma receptor binding data for the 3-bromo compound is not yet publicly available, SAR studies on structurally related indoline-benzamide and flexible benzamide series establish that the halogen substitution pattern on the benzamide ring is a critical determinant of sigma-2 receptor affinity. In a series of 1-arylsulfonyl indoline-benzamides, the unsubstituted benzamide analog exhibited tubulin polymerization inhibition with an IC50 of 1.1 μM, but introduction of halogen substituents modulated both potency and target selectivity [1]. Separately, conformationally-flexible benzamide sigma-2 ligands have been reported with Ki values ranging from low nanomolar to micromolar depending on aryl substitution [2]. The 3-bromo substituent in the target compound introduces a heavy atom (Br) with distinct polarizability and hydrophobic character (computed XLogP3-AA = 4.5) compared to the unsubstituted benzamide analog (XLogP3-AA for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide ≈ 3.4) [3], which is predicted to shift sigma receptor binding affinity and subtype selectivity in a measurable direction.

sigma-2 receptor TMEM97 benzamide SAR

Comparative Lipophilicity (XLogP3-AA) as a Determinant of Membrane Permeability and Non-Specific Binding Among 1-Methylindolin-5-yl Benzamide Analogs

Computed XLogP3-AA values for the target compound and its closest structurally validated analogs reveal substantial lipophilicity differences that govern passive membrane permeability and non-specific protein binding. The 3-bromo derivative (XLogP3-AA = 4.5) is approximately 1.1 log units more lipophilic than the unsubstituted parent (XLogP3-AA ≈ 3.4) [1]. The 3,4-difluoro analog has a computed XLogP3-AA of approximately 3.6–3.9, and the 3,4-dimethyl analog approximates 4.0–4.2. In drug discovery, a ΔlogP of ≥0.5 units typically translates to measurable differences in PAMPA permeability, plasma protein binding, and volume of distribution [2]. The bromine atom also serves as a heavy-atom tag for X-ray crystallography and a synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), a functional advantage absent in the unsubstituted, 3-methyl, and 3,4-difluoro analogs [3].

lipophilicity XLogP3-AA benzamide analog series

Structural Determinants of Sigma-1 vs. Sigma-2 Subtype Selectivity in Indoline-Benzamide Hybrids

SAR studies across indole/indoline-benzamide and isoindoline series have demonstrated that the nature and position of substituents on the benzamide ring strongly influence sigma-1 vs. sigma-2 subtype selectivity. In an investigation of isoindoline, tetrahydroisoquinoline, and tetrahydrobenzazepine scaffolds, certain analogs achieved high affinity (Ki ≤ 25 nM) and >10-fold selectivity for either σ1R or σ2R depending on aryl substitution [1]. Although the target compound's sigma-1/sigma-2 selectivity profile has not been experimentally reported, the 3-bromo substitution pattern places it in a chemical space distinct from the 2-chloro, 3-chloro, and 3,4-difluoro analogs, each of which would be expected to exhibit different selectivity vectors due to alterations in electronic distribution and steric occupancy within the receptor binding pockets [2]. Procuring the 3-bromo variant is therefore essential for probing the selectivity contribution of a meta-bromo substituent in an otherwise conserved indoline-piperidine-ethyl-benzamide framework.

sigma-1 receptor sigma-2 receptor subtype selectivity indoline scaffold

High-Value Research and Industrial Application Scenarios for 3-Bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide


Sigma-2/TMEM97 Probe Development in Oncology Programs

The compound's indoline-benzamide scaffold aligns with known sigma-2 (TMEM97) ligand pharmacophores, and the 3-bromo substituent provides a heavier, more lipophilic aryl group that is predicted to enhance sigma-2 affinity relative to unsubstituted or less lipophilic analogs [1][2]. It can serve as a starting point for developing sigma-2-selective PET radiotracers (via ⁷⁶Br labeling) or fluorescent probes for imaging sigma-2-overexpressing tumors, an application supported by the precedent of ¹⁸F-labeled indole-based sigma-2 ligands that achieved Ki values of 1.79–5.23 nM and selectivity ratios exceeding 50-fold [3].

Structure-Activity Relationship (SAR) Expansion of Indoline-Piperidine-Benzamide Libraries

Because the meta-bromo substitution represents a distinct point on the aryl halogen SAR continuum (relative to ortho-Cl, meta-Cl, para-F, 3,4-diF, 3,4-diCH₃ analogs), procurement of this specific compound enables systematic exploration of halogen electronic effects (σₘ values), steric bulk (Taft Es parameters), and lipophilicity contributions (π values) within a conserved indoline-piperidine-ethyl linker framework [1][4]. The bromine atom also provides a synthetic diversification node for Pd-catalyzed cross-coupling reactions to generate focused libraries, a capability not available with the unsubstituted or methyl-substituted analogs [5].

Physicochemical Property Benchmarking for CNS Drug Discovery

With a computed XLogP3-AA of 4.5, molecular weight of 442.4 g/mol, and only one hydrogen bond donor, the compound sits within acceptable CNS drug-like space (Lipinski RO5 compliant) [1]. The higher lipophilicity relative to the unsubstituted analog (ΔXLogP3-AA ≈ +1.1) makes it a preferred candidate for parallel artificial membrane permeability assays (PAMPA-BBB) and brain tissue binding studies, where researchers aim to benchmark the permeability and non-specific binding of brominated indoline-benzamide congeners against their less lipophilic counterparts [6].

Negative Control or Scaffold-Hopping Template in HDAC/Tubulin Dual-Inhibition Assays

Indoline-benzamide hybrids have demonstrated dual tubulin polymerization and HDAC inhibitory activity, with the benzamide substituent pattern critically influencing tubulin IC₅₀ values (e.g., unsubstituted benzamide IC₅₀ = 1.1 μM for tubulin polymerization) [7]. The 3-bromo compound can serve as a selectivity control or scaffold-hopping template to interrogate whether introducing a meta-bromo substituent shifts the biological profile away from tubulin binding toward alternative targets such as sigma receptors or bromodomains, thereby helping teams identify the most selective probe for their target of interest.

Quote Request

Request a Quote for 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.